4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonyl benzamides This compound is characterized by the presence of an azepane ring, a sulfonyl group, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Azepane Ring Formation: The azepane ring can be introduced through nucleophilic substitution reactions involving azepane derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the azepane ring.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides or sulfonates can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
In biological research, the compound might be investigated for its potential as a drug candidate, particularly for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(morpholin-4-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 4-(piperidin-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide
Uniqueness
The presence of the azepane ring in 4-(azepan-1-ylsulfonyl)-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide distinguishes it from similar compounds, potentially offering unique biological or chemical properties.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4S/c26-18(22-20-24-23-19(29-20)16-6-5-11-21-14-16)15-7-9-17(10-8-15)30(27,28)25-12-3-1-2-4-13-25/h5-11,14H,1-4,12-13H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKMXNGRPVBORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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